CK2 Inhibition Potency and Selectivity
Ellagic acid is a potent and selective ATP-competitive inhibitor of casein kinase 2 (CK2). Its selectivity is demonstrated by a stark difference in inhibitory concentration against a panel of kinases . The compound exhibits an IC50 of 40 nM for CK2, which is 72.5-fold more potent than its inhibition of Lyn kinase (IC50 = 2,900 nM) and 87.5-fold more potent than its inhibition of PKA (IC50 = 3,500 nM) . This quantitative selectivity profile is a key differentiator from broad-spectrum kinase inhibitors or less potent CK2 inhibitors.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Lyn: IC50 = 2,900 nM; PKA: IC50 = 3,500 nM; Syk: IC50 = 4,300 nM; FGR: IC50 = 9,400 nM |
| Quantified Difference | Ellagic acid is 72.5-fold more potent against CK2 than Lyn, and 87.5-fold more potent than PKA. |
| Conditions | In vitro kinase activity assay using purified recombinant enzymes and ATP. |
Why This Matters
This selectivity is crucial for researchers investigating CK2-mediated pathways, as it allows for targeted modulation of CK2 activity with significantly reduced off-target effects on other kinases, enabling more precise mechanistic studies.
